molecular formula C17H17N5O B12162797 3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one

3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one

Cat. No.: B12162797
M. Wt: 307.35 g/mol
InChI Key: LSGKPTRMLIITTO-UHFFFAOYSA-N
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Description

3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one is a structurally complex indole derivative featuring a pyridinylpiperazinylamino substituent at the 3-position of the indol-2-one scaffold. The indol-2-one core is known for its antiaromatic 2H-indol-2-one tautomer, which exhibits unique reactivity in cycloaddition reactions, as seen in biosynthetic pathways of alkaloids like communesins .

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

(3Z)-3-(4-pyridin-2-ylpiperazin-1-yl)imino-1H-indol-2-one

InChI

InChI=1S/C17H17N5O/c23-17-16(13-5-1-2-6-14(13)19-17)20-22-11-9-21(10-12-22)15-7-3-4-8-18-15/h1-8H,9-12H2,(H,19,20,23)

InChI Key

LSGKPTRMLIITTO-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinyl-1-piperazine with an indole-2-one derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imino linkage .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted derivatives, which can further be utilized in various chemical and pharmaceutical applications .

Scientific Research Applications

3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{[4-(2-pyridinyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related indol-2-one derivatives with modifications at the 3-position:

Compound Name Substituent at 3-Position Molecular Weight Key Features Reference
3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one Pyridin-2-ylpiperazinylamino ~339.39* Potential enzyme inhibition via pyridine π-stacking and piperazine H-bonding N/A
3-[(Z)-2-Piperazin-1-yl-ethylimino]indol-2-one Piperazinyl-ethylimino (Schiff base) 285.34 Synthesized via Schiff base formation; unsubstituted piperazine
3-[(4-Methylphenyl)amino]indol-2-one 4-Methylphenylamino 236.27 Simpler substituent; lower polarity and potential for passive diffusion
(3Z)-3-[(Benzylamino)methylidene]-1-(2,6-dichlorophenyl)indol-2-one Benzylamino-methylidene, dichlorophenyl 395.28 Enhanced lipophilicity; dichlorophenyl may improve target affinity
Indol-2-one with morpholinosulfonyl Morpholinosulfonyl ~300–350* DNA gyrase inhibition in Staphylococcus aureus

*Calculated based on formula.

Key Observations :

  • Electronic Effects: The pyridinylpiperazinyl group in the target compound likely acts as an electron donor, stabilizing the indol-2-one core and modulating its antiaromatic reactivity .
  • Biological Activity: Morpholinosulfonyl-substituted indol-2-ones show antimicrobial activity, suggesting the target compound’s piperazine-pyridine system may target similar bacterial enzymes .
  • Lipophilicity : Compared to dichlorophenyl derivatives , the target compound’s pyridine ring may reduce membrane permeability but improve solubility.

Reactivity Insights :

  • The pyridinylpiperazinyl group may hinder cycloaddition reactivity compared to simpler indol-2-ones due to steric and electronic effects .
  • Schiff base formation (e.g., ) is a versatile method for introducing piperazine derivatives.

Hypotheses for Target Compound :

  • The pyridinylpiperazine moiety may enhance binding to kinase ATP pockets (e.g., TLK2 ) or bacterial gyrases .
Physicochemical Properties
  • Solubility : Pyridine and piperazine groups likely improve aqueous solubility compared to methylphenyl derivatives .
  • Metabolic Stability : Fluorine-substituted analogs (e.g., in ) show enhanced stability, but the target compound may require prodrug strategies for optimization.

Biological Activity

The compound 3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one (CAS Number: 352540-41-1) is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Molecular Structure

  • Molecular Formula : C17_{17}H17_{17}N5_5O
  • Molecular Weight : 307.35 g/mol

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Properties

Recent studies have highlighted the anticancer potential of indole derivatives, including 3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one. The compound's structure suggests it may interact with various cellular pathways involved in tumor growth and metastasis.

The indole moiety is known for its ability to modulate signaling pathways related to cancer cell proliferation and apoptosis. Specifically, compounds with similar structures have been shown to induce methuosis, a form of cell death characterized by vacuolization in the cytoplasm. This mechanism is particularly relevant in resistant cancer cell lines.

Case Studies

  • Study on MDA-MB-231 Xenograft Model :
    • A derivative of indole was tested in a mouse model bearing MDA-MB-231 breast cancer xenografts.
    • Results indicated significant tumor suppression compared to control groups, suggesting that similar compounds may offer therapeutic benefits against aggressive breast cancer types .
  • Quantitative Structure-Activity Relationship (QSAR) :
    • Research focused on the structural specificity of indole derivatives demonstrated that modifications at the 2-position of the indole ring significantly influenced biological activity against various cancer cell lines (e.g., LN229, MCF7).
    • QSAR analysis indicated that specific substitutions enhance the compound's efficacy as a methuosis inducer .

Additional Biological Activities

Beyond anticancer properties, compounds structurally related to 3-[(4-Pyridin-2-ylpiperazin-1-yl)amino]indol-2-one have been investigated for their potential antimicrobial and neuroprotective effects.

Antimicrobial Activity

Research has shown that certain indole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Neuroprotective Effects

Studies suggest that some piperazine-containing compounds exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or reduction of oxidative stress .

Biological Activity Overview

Activity TypeTest System/ModelResult Summary
AnticancerMDA-MB-231 XenograftSignificant tumor suppression observed
AntimicrobialVarious bacterial strainsEffective against Gram-positive bacteria
NeuroprotectiveIn vitro neuronal culturesReduction in oxidative stress markers

Structure-Activity Relationship (SAR)

Compound ModificationActivity Change
Substitution at 2-positionEnhanced methuosis induction
Deletion of p-tolyl groupDecreased vacuolization effect

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